5-Aminoisothiazole-4-carbonitrile

Medicinal Chemistry Heterocyclic Synthesis Reaction Optimization

Researchers synthesizing kinase inhibitors often find 3-substituted isothiazole analogs block critical SAR exploration at the C3 position. 5-Aminoisothiazole-4-carbonitrile (CAS 1427502-13-3) provides an unsubstituted C3 site, enabling regioselective modification cited in Bayer patent US2017/0334899 A1. • Unsubstituted C3 enables SAR flexibility unavailable with 3-substituted analogs • 4-CN & 5-NH₂ orthogonal handles for bioconjugation & heterocycle synthesis • 98% purity, transparent pricing from £67/100 mg; de-risks scale-up procurement • Serves as herbicide precursor via 3-diethylamino derivative (US04075001A1)

Molecular Formula C4H3N3S
Molecular Weight 125.15 g/mol
CAS No. 1427502-13-3
Cat. No. B1288348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoisothiazole-4-carbonitrile
CAS1427502-13-3
Molecular FormulaC4H3N3S
Molecular Weight125.15 g/mol
Structural Identifiers
SMILESC1=NSC(=C1C#N)N
InChIInChI=1S/C4H3N3S/c5-1-3-2-7-8-4(3)6/h2H,6H2
InChIKeyFPERFRLFGKKUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoisothiazole-4-carbonitrile: Key Heterocyclic Building Block


5-Aminoisothiazole-4-carbonitrile (CAS 1427502-13-3) is a small heterocyclic scaffold characterized by a 1,2-thiazole core bearing an amino group at the 5-position and a nitrile at the 4-position . This 4-cyano substitution pattern is strategically significant: it provides a handle for further functionalization while enabling distinct reactivity profiles compared to 3-substituted analogs [1]. The isothiazole ring system itself is a privileged structure in medicinal chemistry, valued for the electronic and steric properties conferred by the adjacent sulfur and nitrogen heteroatoms . This compound is primarily utilized as a versatile synthetic intermediate in the development of kinase inhibitors, anticancer agents, and herbicides [2][3].

1 Unsubstituted C3 position enables diverse heterocyclic derivatization
2 Privileged isothiazole core for kinase-targeted and agrochemical research agents
3 Dual reactive handles (5-NH2, 4-CN) support scaffold elaboration

5-Aminoisothiazole-4-carbonitrile: Substitution Infeasibility


Direct substitution of 5-Aminoisothiazole-4-carbonitrile with other unsubstituted aminothiazole or aminoisothiazole carbonitriles is chemically and practically unfeasible without altering synthetic outcomes. The location of the nitrile group at the 4-position versus the 3-position fundamentally changes the electronic character of the ring and its reactivity in key transformations, such as cyclocondensation or nucleophilic aromatic substitution [1]. Furthermore, the lack of substitution at the 3-position provides a distinct site for regioselective modification that is blocked in 3-substituted analogs like 5-Amino-3-methylisothiazole-4-carbonitrile . Commercially available alternatives with different substitution patterns or core heterocycles (e.g., thiazoles) lack the precise electronic and steric profile required for established protocols, leading to either reaction failure or the production of regioisomeric impurities that demand costly purification . The following section provides quantitative evidence demonstrating these critical differences.

C3-substituted analogs (e.g., 3-methyl) block key regioselective functionalization sites and alter reaction pathways.
4-CN vs. 3-CN isomerism shifts electronic character; synthetic outcomes may not transfer directly.
Thiazole or other heterocycle replacements lack the precise electronic/steric profile, risking regioisomeric impurities.

5-Aminoisothiazole-4-carbonitrile: Comparative Evidence vs. Analogs


Unsubstituted C3 Position Enables Divergent Synthesis

The 5-Aminoisothiazole-4-carbonitrile (CAS 1427502-13-3) possesses an unsubstituted C3 position, which is a critical site for electrophilic attack. This enables divergent synthetic pathways that are inaccessible to its C3-substituted analogs. In contrast, 5-Amino-3-methylisothiazole-4-carbonitrile (MFCD03422694) has a methyl group at C3, completely blocking this site and limiting its utility as a universal isothiazole building block for scaffold diversification .

C3 Substitution
Class-level
Target: H — enables electrophilic attack
Analog: CH₃ — blocks C3 site
Supports scaffold diversification library design
Structural inference; validation by synthetic trials recommended
Medicinal Chemistry Heterocyclic Synthesis Reaction Optimization

Enhanced Lipophilicity and Flexibility with C3-Amino Derivatives

Modification at the 3-position of the isothiazole core provides significant physicochemical advantages. The 3-diethylamino analog, 5-amino-3-diethylamino-isothiazole-4-carbonitrile (CAS 66366-48-1), demonstrates a calculated LogP of 2.1, which is substantially higher than that of the unsubstituted parent compound (estimated LogP ~0.6). This increased lipophilicity (quantified difference of approximately +1.5 LogP units) is critical for improving membrane permeability and oral bioavailability in drug development [1]. Furthermore, the C3-diethylamino substituent introduces 3 rotatable bonds, enhancing conformational flexibility, compared to 0 rotatable bonds for the unsubstituted parent .

Calculated LogP
Cross-study comparable
~0.6 → 2.1 (+1.5 units)
C3-diethylamino analog
Supports ADME property tuning in lead optimization
Computational estimate; confirm experimentally
Medicinal Chemistry Drug Design ADME/Tox Optimization

Cost and Purity: Favorable Procurement Profile

For procurement of a versatile building block, 5-Aminoisothiazole-4-carbonitrile offers a quantifiable cost and purity advantage compared to more complex, 3-substituted analogs. The target compound is available at 98% purity from a supplier like Fluorochem at a price of £197.00 per gram . In contrast, a functionally more restricted analog like 5-Amino-3-methylisothiazole-4-carbonitrile is often offered at a lower purity (e.g., 95%) from certain vendors, with less transparent and potentially higher pricing for a comparable quantity, given its specialized synthesis .

Cost–purity profile
Cross-study comparable
98% purity, £197/g
vs. 95% purity, higher cost
Supports economical scale-up screening
Vendor pricing data; verify for current quotes
Chemical Procurement Supply Chain Vendor Comparison

Validated Precursor for Kinase Inhibitors and Herbicides

5-Aminoisothiazole-4-carbonitrile is explicitly claimed as a key intermediate in a Bayer Pharma patent (US2017/0334899 A1) for the synthesis of amino-substituted isothiazoles with mitotic checkpoint inhibitory activity for cancer therapy [1]. Furthermore, 3-substituted derivatives of this scaffold, such as 5-amino-3-diethylamino-isothiazole-4-carbonitrile, are well-documented precursors in the synthesis of commercial herbicide classes (US04075001A1) [2]. This contrasts with other analogs like 5-Aminoisothiazole-3-carbonitrile, which, while potentially active, lack this specific, validated pathway in major pharmaceutical and agrochemical patent estates.

Patent track record
Class-level
≥1 major pharma patent
Comparator: ≤0 comparable citations
Supports synthetic route derisking in R&D
Patent landscape may evolve; confirm specific claims
Kinase Inhibitors Herbicides Patent Analysis

5-Aminoisothiazole-4-carbonitrile Applications


Kinase Inhibitor Synthesis

Based on its explicit use in a Bayer patent (US2017/0334899 A1) for developing mitotic checkpoint inhibitors, 5-Aminoisothiazole-4-carbonitrile is an ideal starting material for medicinal chemists synthesizing novel kinase-targeted anticancer agents. The unsubstituted C3 position allows for systematic exploration of structure-activity relationships (SAR) at a critical vector, a flexibility not afforded by 3-substituted analogs [1].

Cost-Effective Scale-Up

For process chemists, the combination of high commercial purity (98%) and a favorable cost-per-gram (£197.00/g) makes this compound a superior choice for scaling up promising drug leads. The transparent pricing and availability from reputable suppliers like Fluorochem reduce supply chain uncertainty, a critical factor in moving from discovery to preclinical development .

Herbicide Development

As a precursor to the 3-diethylamino derivative (CAS 66366-48-1) which is a key intermediate in a known herbicide patent class (US04075001A1), this compound provides a strategic entry point for agrochemical researchers. It allows for the development of novel herbicidal compounds by exploiting the unique electronic properties of the isothiazole-4-carbonitrile core, which differ from more common thiazole-based herbicides [2].

Target Identification via Bioconjugation

The presence of both a primary amine and a nitrile group provides two orthogonal handles for bioconjugation. This allows researchers to create functionalized probes (e.g., with biotin or fluorophores) to study cellular targets of isothiazole-based bioactive molecules, a key step in chemical biology target identification and validation .

Application
Selection Property
Validation Focus
Kinase-targeted lead synthesis
Unsubstituted C3 scaffold diversification
SAR exploration at the C3 vector
Process route development
High-purity building block availability
Reaction robustness and impurity control
Agrochemical lead discovery
Isothiazole-4-carbonitrile core reactivity
Herbicidal activity screening
Chemical probe conjugation
Orthogonal NH2 and CN reactive handles
Bioconjugation and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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